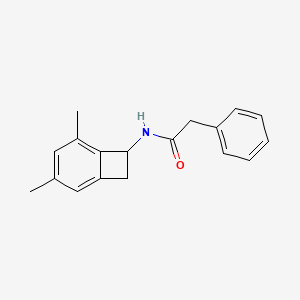

N-bis(cyclohexylamino)phosphorylcyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

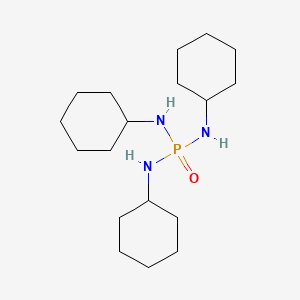

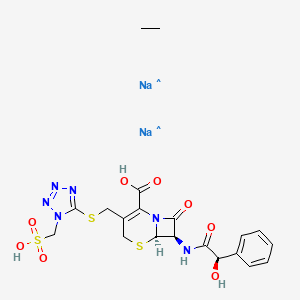

NSC 122782 is a chemical compound that has garnered interest in various fields of scientific research It is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of NSC 122782 involves synthetic routes and specific reaction conditions. One common method for synthesizing NSC 122782 is through the induction of neural stem cells from human pluripotent stem cells using a serum-free neural induction medium . This method is efficient and avoids the laborious processes of embryoid body formation and mechanical neural stem cell isolation. The required materials include Neurobasal® Medium, GIBCO® Neural Induction Supplement, Advanced™ DMEM⁄F-12, Geltrex® LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix, distilled water, Rock Inhibitor Y27632, DPBS without CaCl2 and MgCl2, StemPro® Accutase® Cell Dissociation Reagent, and dimethyl sulfoxide .

Chemical Reactions Analysis

NSC 122782 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include photoredox and nickel dual catalysis, which provide an efficient and mild method for accessing a series of valuable organic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC 122782 has a wide range of scientific research applications. It is used in the study of cell fate specification, disease modeling, and drug screening . In addition, NSC 122782 is valuable in neuroscience and clinical use for the treatment of neurodegenerative diseases and neurological disorders . The compound is also used in regenerative medicine, providing the opportunity for cell therapy of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of NSC 122782 involves its interaction with specific molecular targets and pathways. For example, in the context of cancer treatment, NSC 122782 is used in combination with other chemotherapeutic agents to enhance their efficacy . The compound exerts its effects by interfering with the normal function of microtubule growth, leading to the hyper-stabilization of their structure and ultimately destroying the cell’s ability to use its cytoskeleton in a flexible manner .

Comparison with Similar Compounds

NSC 122782 can be compared with other similar compounds, such as temsirolimus (NSC 683864) and paclitaxel (NSC 125973) . Temsirolimus is used in combination with other chemotherapeutic agents for the treatment of intermediate-risk rhabdomyosarcoma . Paclitaxel, on the other hand, is a taxoid chemotherapeutic agent used for the treatment of various cancers, including breast and lung cancer . The uniqueness of NSC 122782 lies in its specific applications in neuroscience and regenerative medicine, which distinguishes it from other similar compounds.

Properties

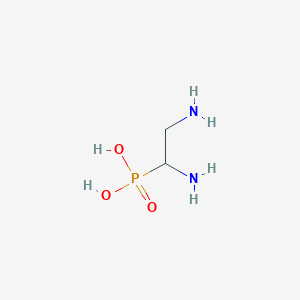

CAS No. |

31160-09-5 |

|---|---|

Molecular Formula |

C18H36N3OP |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

N-bis(cyclohexylamino)phosphorylcyclohexanamine |

InChI |

InChI=1S/C18H36N3OP/c22-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h16-18H,1-15H2,(H3,19,20,21,22) |

InChI Key |

NEWFSFYWNYBQMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NP(=O)(NC2CCCCC2)NC3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)

![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)

![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)

![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)